molecular formula C10H16N2O2S B189669 Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate CAS No. 78968-26-0

Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate

Cat. No. B189669
CAS RN: 78968-26-0
M. Wt: 228.31 g/mol
InChI Key: FHWBJUACHJHCLH-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate is a compound with the molecular formula C10H16N2O2S . It is a derivative of 2-aminothiazole, a class of organic medicinal compounds that have been extensively studied for a range of biological and industrial applications .


Synthesis Analysis

Ethyl 2-aminothiazole-4-carboxylate, a precursor to the compound , can be synthesized by reacting ethyl bromopyruvate and thiourea . The resulting product is collected as off-white precipitates .


Molecular Structure Analysis

The structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate has been determined . The molecules associate via a hydrogen-bonded R2 2(8) dimer consisting of N-H interactions, with the hydrogen-bonding array additionally involving N-H interactions to one of the carboxylate O atoms .


Chemical Reactions Analysis

The compound is a part of the 2-aminothiazole class of compounds, which have been the subject of various studies investigating their structural aspects . One such study reported the structure of ethyl 4-tert-butyl-2-(3-phenylureido)-1,3-thiazole-5-carboxylate, which is currently the only structure of a 4-tert-butyl-5-ester derivative of an aminothiazole .


Physical And Chemical Properties Analysis

The compound has a melting point of 200–202 °C . Its IR (KBr) cm −1 values are: 1688 (C=O ester), 2953 (C–H), 1517 (C=C), 1612 (C=N), 3250 (OH) . Its 1 H NMR (DMSO, δ ppm) values are: δ = 4.25 (q, 2H, CH 2), 1.25 (t, 3H, CH 3), 7.42 (s, 1H, Thiazole), 7.20 (m, 4H, Ar), 9.48 (s, 1H, H–C=N) .

Scientific Research Applications

Antimicrobial Applications

2-Aminothiazoles, such as Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, have been utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial and antifungal agents . For instance, compounds synthesized from 2-aminothiazole-4-carboxylate showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .

Anti-HIV Applications

Schiff bases, which can be synthesized from 2-aminothiazoles, have been reported to have anti-HIV properties .

Antioxidant Applications

2-Aminothiazoles are also known for their antioxidant properties, making them useful in combating oxidative stress-related diseases .

Antitumor Applications

Certain 2-aminothiazole derivatives have shown potential as antitumor agents . For example, some compounds demonstrated a selective action towards human glioblastoma U251 cells and human melanoma WM793 cells .

Anthelmintic Applications

2-Aminothiazoles have been reported to have anthelmintic properties, which means they can be used to treat parasitic worm infections .

Anti-inflammatory & Analgesic Applications

Schiff bases derived from 2-aminothiazoles have been reported to have anti-inflammatory and analgesic properties .

Industrial Applications

Aminothiazoles have been extensively studied for a range of industrial applications .

Inhibitor Applications

2-Amino-1,3-thiazole, a similar compound to Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, is listed as a thyroid inhibitor .

Mechanism of Action

Target of Action

Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate is a derivative of 2-aminothiazole, a compound that has been extensively studied for a range of biological and industrial applications 2-aminothiazole derivatives have been documented to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate .

Mode of Action

It’s known that the molecules of this compound associate via a hydrogen-bonded r2 2(8) dimer consisting of n—h n interactions . This interaction could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Given the broad range of cell lines against which 2-aminothiazole derivatives have shown inhibitory activity , it can be inferred that multiple biochemical pathways might be affected.

Result of Action

Given the inhibitory activity of 2-aminothiazole derivatives against various cancerous cell lines , it can be inferred that the compound might induce cell death or inhibit cell proliferation in these cell lines.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . These precautions suggest that the compound’s action might be influenced by its physical state (solid or gaseous), concentration in the air, and direct contact with biological tissues.

Future Directions

2-aminothiazole derivatives, including Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, continue to be a promising scaffold in medicinal chemistry and drug discovery research . Their broad pharmacological spectrum and potential to decrease drug resistance make them a desirable focus for future research .

properties

IUPAC Name

ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-5-14-8(13)6-7(10(2,3)4)12-9(11)15-6/h5H2,1-4H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWBJUACHJHCLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356439
Record name ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate

CAS RN

78968-26-0
Record name Ethyl 2-amino-4-(1,1-dimethylethyl)-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78968-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How does the structure of Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate influence its hydrogen bonding interactions?

A1: The structure of Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate [] enables it to form hydrogen-bonded dimers through N—H⋯N interactions. These interactions occur between the amino group (N—H) of one molecule and the nitrogen atom in the thiazole ring of another molecule. Additionally, the molecule can engage in N—H⋯O interactions between the amino group and one of the oxygen atoms in the carboxylate group. This hydrogen bonding pattern contributes to the molecule's association in the solid state. []

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